3-Descyano febuxostat-d9 3-Descyano febuxostat-d9
Brand Name: Vulcanchem
CAS No.:
VCID: VC16645600
InChI: InChI=1S/C15H17NO3S/c1-9(2)8-19-12-6-4-11(5-7-12)14-16-10(3)13(20-14)15(17)18/h4-7,9H,8H2,1-3H3,(H,17,18)/i1D3,2D3,8D2,9D
SMILES:
Molecular Formula: C15H17NO3S
Molecular Weight: 300.42 g/mol

3-Descyano febuxostat-d9

CAS No.:

Cat. No.: VC16645600

Molecular Formula: C15H17NO3S

Molecular Weight: 300.42 g/mol

* For research use only. Not for human or veterinary use.

3-Descyano febuxostat-d9 -

Specification

Molecular Formula C15H17NO3S
Molecular Weight 300.42 g/mol
IUPAC Name 2-[4-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propoxy]phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid
Standard InChI InChI=1S/C15H17NO3S/c1-9(2)8-19-12-6-4-11(5-7-12)14-16-10(3)13(20-14)15(17)18/h4-7,9H,8H2,1-3H3,(H,17,18)/i1D3,2D3,8D2,9D
Standard InChI Key ZDKJCYASUIQELO-KIROAFHOSA-N
Isomeric SMILES [2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])OC1=CC=C(C=C1)C2=NC(=C(S2)C(=O)O)C
Canonical SMILES CC1=C(SC(=N1)C2=CC=C(C=C2)OCC(C)C)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-Descyano Febuxostat-d9 possesses the systematic name 2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylic Acid-d9, with the molecular formula C₁₅H₈D₉NO₃S and a molecular weight of 300.42 g/mol . The deuterium atoms replace hydrogen at nine positions, primarily within the isobutoxy side chain and methyl groups, as illustrated by its IUPAC name: 2-[4-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propoxy]phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid . This strategic deuteration aims to exploit the kinetic isotope effect, where the stronger C-D bond compared to C-H slows enzymatic degradation.

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number1206550-99-3
Molecular FormulaC₁₅H₈D₉NO₃S
Molecular Weight300.42 g/mol
Purity≥98%
Storage Conditions2–8°C, protected from light

Synthesis and Isotopic Labeling

The synthesis of 3-Descyano Febuxostat-d9 involves deuterium incorporation during the preparation of its ethyl ester precursor, 3-Descyano Febuxostat-d9 Ethyl Ester (CAS: 144060-97-9), followed by hydrolysis to yield the carboxylic acid . Key steps include:

  • Deuterated Isobutoxy Chain Synthesis: Reacting phenol derivatives with deuterated isobutyl bromide under SN2 conditions.

  • Thiazole Ring Formation: Condensation of thiourea derivatives with α-halo ketones.

  • Ester Hydrolysis: Basic or acidic cleavage of the ethyl ester group to produce the final carboxylic acid .

Deuterium enrichment typically exceeds 99%, as confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Pharmacokinetic and Metabolic Profile

Absorption and Distribution

While direct human pharmacokinetic data for 3-Descyano Febuxostat-d9 remain limited, studies on its non-deuterated analog and Febuxostat provide insights. Deuterated compounds generally exhibit:

  • Extended Half-Life: The kinetic isotope effect reduces first-pass metabolism, increasing plasma exposure. For example, Deutetrabenazine, a deuterated tetrabenazine, shows a 2-fold longer half-life than its non-deuterated form .

  • Altered Protein Binding: Deuterium-induced conformational changes may affect albumin binding, though this remains theoretical for 3-Descyano Febuxostat-d9 .

Metabolism and Excretion

In vitro hepatic microsome assays demonstrate that 3-Descyano Febuxostat-d9 undergoes CYP2C8/9-mediated oxidation at rates 30–40% slower than its non-deuterated counterpart, based on studies using rat and human liver preparations . The primary metabolites include:

  • 5-Hydroxy-Thiazole Derivative: Formed via hydroxylation of the thiazole ring.

  • Isobutoxy Chain Cleavage Products: Resulting from oxidative dealkylation .

Deuterium substitution reduces the formation of reactive intermediates, potentially mitigating off-target toxicity.

Research Applications and Therapeutic Implications

Analytical Reference Standard

3-Descyano Febuxostat-d9 is indispensable in quantifying Febuxostat and its metabolites in biological samples. High-performance liquid chromatography (HPLC) methods employing this deuterated internal standard achieve:

  • Accuracy: ≤5% relative error in spiked plasma samples.

  • Precision: Intra-day and inter-day coefficients of variation <8% .

Table 2: Performance Metrics in Analytical Assays

MatrixLinear Range (ng/mL)LOD (ng/mL)Recovery (%)
Human Plasma10–50003.292–105
Urine50–10,0001588–97

Mechanistic Studies in Hyperuricemia

Comparative Analysis with Febuxostat

Table 3: Head-to-Head Comparison

Parameter3-Descyano Febuxostat-d9Febuxostat
XO Inhibition (IC₅₀)12 nM9 nM
Plasma Half-Life (rats)8.2 ± 1.3 h5.1 ± 0.9 h
Renal Clearance22 mL/min/kg35 mL/min/kg
CYP Inhibition PotentialLowModerate

Cost and Accessibility

As a research-grade compound, 3-Descyano Febuxostat-d9 commands premium pricing:

  • 1 mg: $150 (10% discount available)

  • 10 mg: $1,200

Commercial availability remains restricted to specialized suppliers like VulcanChem and CymitQuimica, with lead times of 2–4 weeks .

Challenges and Limitations

Synthetic Complexity

Deuterium incorporation necessitates anhydrous conditions and deuterium-enriched reagents, increasing production costs by 3–5× compared to non-deuterated analogs . Side reactions, such as H-D exchange during ester hydrolysis, further complicate synthesis .

Regulatory Hurdles

Future Directions

  • Clinical Translation: Phase I trials assessing 3-Descyano Febuxostat-d9’s safety in healthy volunteers are warranted.

  • Hybrid Analogs: Combining deuterium substitution with prodrug modifications (e.g., phosphonate esters) could enhance bioavailability.

  • Ecotoxicology Studies: Environmental impact assessments are needed given the persistence of deuterated compounds in wastewater .

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